molecular formula C10H16Cl2N2 B2560583 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride CAS No. 1909347-64-3

4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride

Cat. No.: B2560583
CAS No.: 1909347-64-3
M. Wt: 235.15
InChI Key: QUHPWTJSPXIPJY-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride (CAS 1909347-64-3) is a high-purity chemical building block offered for research and development purposes. With the molecular formula C 10 H 16 Cl 2 N 2 and a molecular weight of 235.15 g/mol, this compound features a pyridine ring linked to a pyrrolidine group, a structural motif of significant interest in medicinal chemistry . Compounds containing pyrrolidine and pyridine rings are recognized as valuable scaffolds in drug discovery due to their widespread presence in biologically active molecules . The pyrrolidine ring is a common feature in many approved therapeutics and contributes to the pharmacokinetic properties of drug candidates . Similarly, the pyrrolopyridine core, a fused ring system related to this compound's structure, has been identified in numerous pharmacological investigations . This research indicates that such structures are frequently explored for their potential biological activities, which may include effects on the nervous and immune systems, as well as antidiabetic and antimicrobial properties . As a versatile intermediate, this compound can be utilized in the synthesis of more complex molecules for screening and development. Researchers are advised to consult the safety data sheet for proper handling and storage guidelines. This product is intended strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-3-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-8-2-5-12-10(6-8)9-3-4-11-7-9;;/h2,5-6,9,11H,3-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHPWTJSPXIPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride involves several steps. One common method includes the reaction of 4-methylpyridine with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or other separation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine-substituted pyridines .

Scientific Research Applications

Pharmaceutical Development

4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride is being investigated as a lead compound in the development of new pharmaceuticals. Its structural properties allow for extensive exploration of pharmacophore space, which is crucial for designing effective drugs targeting various diseases.

Neuroprotective Agent

Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors, indicates potential therapeutic benefits in cognitive disorders .

Modulation of Neurotransmitter Systems

The compound has shown promise in modulating synaptic transmission by interacting with neurotransmitter receptors. This interaction could be beneficial in developing treatments for conditions like schizophrenia and other psychiatric disorders .

Antiparasitic Activity

Research indicates that compounds structurally similar to this compound exhibit significant antiparasitic effects. For instance, studies have demonstrated inhibition of Plasmodium falciparum's Na+-ATPase activity, suggesting potential antimalarial activity.

Case Study 1: Neuroprotective Effects

In vivo studies using murine models have shown that administration of this compound resulted in significant improvements in motor function and reduced neurodegeneration in models of Parkinson's disease. These results indicate its potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Cancer Cell Proliferation

In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, inducing apoptosis through interaction with cellular signaling pathways involved in cell survival and death. This suggests its potential application in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeObservations
NeuroprotectionImproved motor function and reduced neurodegeneration
Antiparasitic ActivityInhibition of Na+-ATPase activity in Plasmodium falciparum
Cancer Cell ProliferationInduction of apoptosis in cancer cell lines
Modulation of NeurotransmittersInteraction with acetylcholine and dopamine receptors

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Melting Points and Solubility

  • The target compound’s dihydrochloride salt form suggests a high melting point (>250°C), consistent with ionic interactions in similar salts (e.g., pyridoxal hydrochloride, 287°C) .
  • Comparatively, non-ionic pyridine derivatives (e.g., ethyl 4-formylpicolinate) exhibit lower melting points (95–250°C) due to weaker intermolecular forces .

Pharmacological Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The methyl group in the target compound (electron-donating) may enhance metabolic stability compared to nitro- or chloro-substituted pyridines, which are more reactive and prone to degradation .
  • Pyrrolidine Moieties: The pyrrolidin-3-yl group’s conformational flexibility may favor interactions with G protein-coupled receptors (GPCRs), similar to (R)-2-methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride, a known ligand for nicotinic acetylcholine receptors .

Biological Activity

4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a methyl group and a pyrrolidine moiety. Its chemical structure can be represented as follows:

C9H12Cl2N2\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_2

Antimicrobial Properties

Research has indicated that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
This compoundTBDTBD

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in microbial growth and survival. The presence of both the pyridine and pyrrolidine rings enhances its affinity for these targets, potentially leading to inhibition of critical biological pathways in pathogens .

Study on Antibacterial Activity

In a comparative study of various alkaloids, this compound was tested alongside other pyrrolidine derivatives. The results demonstrated that while some derivatives showed limited activity, the compound exhibited notable antibacterial effects against E. coli with an MIC value indicative of its potential as a therapeutic agent .

Study on Antifungal Activity

Another research effort focused on the antifungal properties of similar compounds. Results indicated that certain derivatives could inhibit the growth of fungal strains such as Candida albicans. The study highlighted the structure-activity relationship (SAR) among different substitutions on the piperidine ring, suggesting that modifications could enhance antifungal potency .

Pharmacological Applications

The compound's pharmacological potential extends beyond antimicrobial activity. It has been investigated for its role in neuropharmacology due to its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialEffective against S. aureus, E. coli ,
AntifungalInhibitory effects on C. albicans
NeuropharmacologyPotential CNS activity,

Q & A

Basic: What synthetic strategies are recommended for preparing 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride with high purity?

Methodological Answer:

  • Key Steps :
    • Amine Protection : Use tert-butoxycarbonyl (Boc) or other protecting groups for the pyrrolidine nitrogen to prevent unwanted side reactions during alkylation or coupling steps .
    • Pyridine Functionalization : Introduce the methyl group via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) with methyl boronic acid derivatives .
    • Deprotection and Salt Formation : Remove the protecting group under acidic conditions (e.g., HCl/dioxane) to generate the dihydrochloride salt .
  • Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC to achieve >95% purity, confirmed by NMR (¹H/¹³C) and LC-MS .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • Structural Confirmation :
    • X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and salt formation (e.g., hydrogen bonding between pyrrolidine NH and Cl⁻) .
    • NMR Spectroscopy : Compare ¹H and ¹³C spectra with computational predictions (e.g., DFT) to validate substituent positions .
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₁₀H₁₅N₂·2HCl) and compare with exact mass databases (e.g., PubChem) .

Basic: How should solubility and stability be evaluated for in vitro assays?

Methodological Answer:

  • Solubility Testing :
    • Shake-Flask Method : Dissolve the compound in PBS, DMSO, or ethanol at 25°C, followed by filtration and quantification via UV-Vis spectroscopy .
    • Critical Solvents : Prioritize methanol or ethanol due to high solubility of pyridine derivatives in polar aprotic solvents .
  • Stility Assessment :
    • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Use lyophilization for long-term storage .

Advanced: How can contradictory pharmacological data between this compound and its analogs be resolved?

Methodological Answer:

  • Comparative Binding Assays : Perform radioligand displacement studies (e.g., using ³H-labeled ligands) to measure affinity differences at target receptors .
  • Molecular Docking : Model interactions between the compound’s methyl-pyrrolidine moiety and receptor active sites (e.g., using AutoDock Vina) to explain selectivity variations .
  • Meta-Analysis : Cross-reference data from multiple assays (e.g., functional cAMP vs. calcium flux assays) to identify context-dependent effects .

Advanced: What parameters are critical for optimizing reaction yield in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency and minimize residual metal contamination .
  • Solvent Optimization : Use dichloromethane or THF for intermediates, balancing reactivity and solubility .
  • DOE Approach : Vary temperature (60–100°C), stoichiometry (1.2–2.0 eq. of methylating agent), and reaction time (12–24 hrs) to identify optimal conditions .

Advanced: How can stability under physiological conditions be improved for in vivo studies?

Methodological Answer:

  • Formulation Strategies :
    • Liposomal Encapsulation : Enhance bioavailability by encapsulating the compound in phosphatidylcholine-based liposomes .
    • pH Adjustment : Prepare buffered solutions (pH 4.5–5.5) to prevent amine deprotonation and precipitation .
  • Degradation Pathway Analysis : Use LC-MS/MS to identify hydrolytic or oxidative byproducts and modify functional groups (e.g., replace labile esters) .

Advanced: What computational tools are recommended for metabolite prediction?

Methodological Answer:

  • In Silico Prediction :
    • Software : Use Schrödinger’s Metabolite Predictor or ADMET Predictor™ to simulate Phase I/II metabolism (e.g., N-demethylation, glucuronidation) .
    • Exact Mass Matching : Compare predicted metabolites (e.g., m/z 234.068) with high-resolution MS data from in vitro hepatocyte models .

Advanced: How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Cell Line Profiling : Test cytotoxicity in ≥3 cell lines (e.g., HEK293, HepG2, MCF7) with varying expression levels of the target receptor .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate receptor-specific effects vs. off-target toxicity .

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